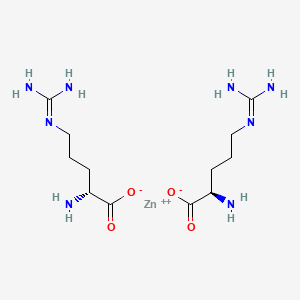

Zinc argininate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

112983-87-6 |

|---|---|

Molecular Formula |

C12H26N8O4Zn |

Molecular Weight |

411.8 g/mol |

IUPAC Name |

zinc;(2R)-2-amino-5-(diaminomethylideneamino)pentanoate |

InChI |

InChI=1S/2C6H14N4O2.Zn/c2*7-4(5(11)12)2-1-3-10-6(8)9;/h2*4H,1-3,7H2,(H,11,12)(H4,8,9,10);/q;;+2/p-2/t2*4-;/m11./s1 |

InChI Key |

UJNPHNKJSKIVTE-KDAOEQPASA-L |

Isomeric SMILES |

C(C[C@H](C(=O)[O-])N)CN=C(N)N.C(C[C@H](C(=O)[O-])N)CN=C(N)N.[Zn+2] |

Canonical SMILES |

C(CC(C(=O)[O-])N)CN=C(N)N.C(CC(C(=O)[O-])N)CN=C(N)N.[Zn+2] |

Origin of Product |

United States |

Synthesis and Preparation Methodologies for Zinc Argininate Complexes

Diverse Synthetic Approaches to Zinc Argininate Production

The synthesis of this compound can be achieved through various chemical pathways, each offering distinct advantages in terms of reaction conditions and the nature of the resulting product. These methods range from simple solution-based reactions to more complex solid-state and solvothermal techniques.

Direct Complexation Methods for this compound Synthesis

Direct complexation is a straightforward and widely used method for synthesizing this compound complexes. This approach typically involves the reaction of a soluble zinc salt with L-arginine in a suitable solvent, most commonly water. The zinc ion and the L-arginine ligand directly interact in the solution to form the complex.

A common procedure involves dissolving a zinc salt, such as zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O), in water and adding it to an aqueous solution of L-arginine. mdpi.com The reaction can be facilitated by stirring at a specific temperature to ensure a homogenous mixture and to promote the complexation reaction. mdpi.com In some variations, a co-ligand, like sodium azide (B81097), may be introduced to the reaction mixture, leading to the formation of more complex structures, such as Zn(N₃)(Arg)₂·3H₂O. mdpi.com This self-assembly technique demonstrates how direct complexation can be tailored to produce specific crystalline products. The formation of the complex is often evidenced by a change in the solution's appearance, such as the immediate formation of a precipitate. mdpi.com

Another example of direct complexation is the synthesis of a zinc arginine complex for use as a thermal stabilizer, which is conveniently synthesized in a water solution. researchgate.net This method highlights the versatility of direct complexation in producing materials with specific functional properties. The resulting complexes can often be isolated from the solution by filtration and purified by washing with appropriate solvents to remove any unreacted starting materials or byproducts.

Precipitation Techniques for Controlled Formation of this compound

Precipitation is a key technique in the synthesis of this compound, often occurring as a direct consequence of the complexation reaction in a solution where the product has low solubility. The controlled precipitation allows for the isolation of the solid this compound complex from the reaction medium.

In a typical synthesis, upon mixing aqueous solutions of a zinc salt and L-arginine, a white precipitate of the this compound complex can form immediately. mdpi.com The formation of this precipitate is driven by the low solubility of the complex under the specific reaction conditions. The properties of the precipitate, such as particle size and morphology, can be influenced by factors like the concentration of the reactants, the rate of addition of the reagents, and the temperature of the reaction.

For instance, in the synthesis of zinc oxide nanoparticles, which shares principles with the precipitation of metal complexes, the concentration of the zinc precursor and the precipitating agent, as well as the pH, are crucial parameters that affect the final product. rasayanjournal.co.in These principles can be applied to the controlled formation of this compound to optimize the yield and physical characteristics of the precipitate. After precipitation, the solid is typically collected by centrifugation or filtration, washed to remove impurities, and then dried. mdpi.com

Solvothermal and Hydrothermal Synthesis Pathways for Crystalline this compound

Solvothermal and hydrothermal syntheses are powerful methods for preparing crystalline materials, including metal-organic frameworks and coordination polymers. researchgate.netresearchgate.netreading.ac.uk These techniques involve carrying out the synthesis in a closed system, such as a Teflon-lined stainless steel autoclave, at elevated temperatures and pressures. ajol.infoscispace.com When water is used as the solvent, the method is termed hydrothermal synthesis. capes.gov.brrsc.orgacs.org

These methods promote the growth of high-quality single crystals by increasing the solubility of the reactants and facilitating the crystallization process. While specific examples of solvothermal or hydrothermal synthesis of simple this compound are not extensively detailed in the provided search results, the synthesis of other zinc coordination polymers with amino acid-derived or other organic ligands provides a strong precedent for its applicability. ajol.infoscispace.comcapes.gov.brmdpi.com For example, the hydrothermal reaction of zinc(II) acetate (B1210297) with various organic ligands at 180 °C has been shown to produce crystalline zinc coordination polymers. capes.gov.brrsc.org

The synthesis of a one-dimensional cobalt-amino acid complex via solvothermal methods further illustrates the potential of this technique for creating ordered metal-amino acid structures. researchgate.net By carefully controlling the reaction parameters such as temperature, time, and the molar ratios of the reactants, it is possible to direct the formation of specific crystalline phases of this compound.

Solid-State Synthesis Routes for Anhydrous this compound

Solid-state synthesis offers a pathway to produce anhydrous materials by reacting the starting materials in the absence of a solvent, often at elevated temperatures. jwent.net This method is particularly advantageous for preparing anhydrous this compound, as it avoids the incorporation of water molecules into the crystal lattice, which is common in aqueous synthesis methods.

A general approach to solid-state synthesis involves grinding the reactants together to ensure intimate contact and then heating the mixture to a temperature high enough to initiate the reaction but below the decomposition temperature of the product. mdpi.com For instance, a complex of zinc with pyromellitic acid has been synthesized via a room-temperature solid-state reaction, indicating that high temperatures are not always necessary. mdpi.com

The synthesis of zinc oxide nanoparticles through the solid-state transformation of Zn(II)-organic infinite coordination polymer particles at 550 °C demonstrates a related principle where a precursor complex is thermally decomposed to yield the desired product. rsc.org A similar strategy could be envisioned for anhydrous this compound, where a hydrated this compound complex is carefully heated under vacuum to remove water molecules without decomposing the arginate ligand. The removal of water from hydrated zinc complexes by heating in a vacuum oven is a documented procedure to yield anhydrous complexes.

Optimization of Synthesis Parameters for Enhanced Yield and Purity of this compound

To obtain this compound with high yield and purity, it is crucial to optimize the synthesis parameters. These parameters significantly influence the reaction equilibrium, the rate of formation of the complex, and the potential for side reactions.

Influence of pH on this compound Speciation and Formation

The pH of the reaction medium is a critical parameter that governs the speciation of both the zinc ion and the L-arginine ligand, thereby profoundly influencing the formation and stability of the resulting this compound complex. mdpi.comnih.gov L-arginine is an amino acid with multiple ionizable groups: the carboxylic acid group, the α-amino group, and the guanidinium (B1211019) group on the side chain. The protonation state of these groups is pH-dependent.

At different pH values, L-arginine can exist as a cation, a zwitterion, or an anion. Similarly, zinc ions can form various hydroxo complexes (e.g., [Zn(OH)]⁺, Zn(OH)₂) as the pH increases. The formation of the zinc-arginine complex is a competitive process involving these different species.

Studies on the complexation of zinc with other organic ligands, such as fulvic acids, have shown that the stability constant of the complexes increases with increasing pH, with complexation reactions prevailing at pH 6 and 7. mdpi.comnih.gov This is attributed to the deprotonation of functional groups (like carboxyl groups) at higher pH, making them more available for binding with the metal ion. mdpi.com In alkaline conditions, the formation of Zn(II)-EDTA complexes is reported to be more complete. researchgate.net Conversely, at very low pH, proton exchange can dominate over complexation. mdpi.comnih.gov The investigation into the complexation of zinc and arginine has revealed the formation of various protonated mononuclear complexes, highlighting the intricate role of pH in determining the specific species formed. researchgate.net Therefore, controlling the pH is essential for targeting the desired this compound species and maximizing its formation.

Table 1: Influence of pH on Zinc Complexation

| pH Range | Predominant Interaction/Species | Effect on Complex Stability | Reference |

| 3 | Proton exchange dominates interactions | Lower stability | mdpi.comnih.gov |

| 6-7 | Complexation reaction prevails | Higher stability, logK increases from ~3.8 to 4.2 | mdpi.comnih.gov |

| 8-12 | Efficient pre-concentration of Zn(II) | Favorable for complex formation | researchgate.net |

| Variable | Formation of various protonated mononuclear complexes (e.g., ZnHL, ZnH₂L₂) | Stability constants are pH-dependent | researchgate.net |

This table summarizes general trends observed in zinc complexation with organic ligands, which are applicable to the this compound system.

Temperature Effects on Crystallization Kinetics and Polymorphism of this compound

Temperature is a critical parameter in the crystallization of chemical compounds, profoundly influencing both the rate of crystal growth (kinetics) and the final crystalline structure (polymorphism). While specific research on the crystallization kinetics of this compound is not extensively detailed in publicly available literature, the principles can be understood by examining analogous metal-amino acid and metal-organic systems.

The rate of crystallization is directly linked to temperature. An increase in temperature generally increases the solubility of the solute, but it also enhances the diffusion rate of molecules in the solution. The interplay between supersaturation and kinetics determines the outcome. In the synthesis of zinc oxide (ZnO) nanoparticles, for instance, reaction temperature has been shown to directly impact particle size and morphology. One study found that increasing the synthesis temperature from 50 °C to 70 °C resulted in a larger average crystalline size, from 24 nm to 29 nm, respectively sci-hub.se. Similarly, for zinc-methionine chelates, higher temperatures led to a significant increase in the amount of scale (precipitate) formed and a decrease in the induction period before crystallization begins researchgate.net. This suggests that for this compound, higher temperatures would likely accelerate crystal growth, provided a supersaturated state is maintained.

The Arrhenius equation can be used to describe the temperature dependence of the rate constant, k: k = A * e(-Ea/RT) Where A is the pre-exponential factor, Ea is the activation energy for crystallization, R is the universal gas constant, and T is the absolute temperature. For the surface nucleation of zinc-methionine, activation energies were estimated to be in the range of 42 to 48 kJ mol⁻¹ researchgate.net. It is reasonable to infer that the crystallization of this compound would follow similar thermodynamic principles.

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is also highly dependent on temperature. Different polymorphs of a compound can exhibit different physical properties. For example, two polymorphs of p-nitrobenzoic acid (pNBA) are known, with one form crystallizing at room temperature and the other at temperatures above 51 °C rsc.org. In some cases, a polymorphic transition can occur as temperature changes. A study on the tripeptide l-Ala-l-Pro-Gly·H₂O revealed a reversible solid-to-solid polymorphic phase transition between 226 K and 265 K (-47 °C to -8 °C) nih.gov. Thermal analysis of transition metal-arginine complexes, including a zinc variant, shows distinct thermal decomposition pathways, indicating the formation of stable, defined structures that break down at specific temperatures researchgate.net. While this does not confirm polymorphism, it underscores the thermal sensitivity of the crystal lattice. For this compound, it is plausible that different crystallization temperatures could favor the nucleation and growth of distinct polymorphs, each with unique structural and, consequently, physical characteristics.

Stoichiometric Considerations in the Controlled Production of this compound

Stoichiometry, the quantitative relationship between reactants and products in a chemical reaction, is fundamental to the controlled synthesis of this compound. The molar ratio of the zinc source to arginine directly influences the identity, purity, and yield of the resulting complex.

Investigations into the complex formation between zinc(II) and arginine have revealed that multiple species can exist in solution depending on the relative concentrations of the reactants and the pH of the medium. A potentiometric study identified a series of mononuclear complexes, including species with varying degrees of protonation such as ZnHL, ZnH₂L₂, and ZnH₃L₃, where L represents the deprotonated arginine molecule researchgate.net. This highlights that simply mixing the components does not guarantee the formation of a single, desired complex; precise control over the molar ratios is essential.

In practice, the synthesis of this compound complexes often targets a specific stoichiometric ratio to ensure the formation of a defined product.

A molar ratio of 1:2 (Zinc:Arginine) is frequently employed. A study reporting the synthesis of a thermal stabilizer for PVC used this ratio to produce a Zn(Arg)₂ complex in an aqueous solution researchgate.net. Patents for oral care compositions also specify a preferred molar ratio of about 1:2 for reacting a zinc ion source with arginine google.com. The crystal structure of a related complex, Zn(N₃)(Arg)₂·3H₂O, further confirms the stability of the 1:2 arrangement, where two arginine molecules coordinate to a central zinc ion mdpi.com.

Other ratios, such as 1:1 and 1:3 , have also been investigated for synthesizing arginine-containing manganese and zinc chelates wjarr.com.

For specific applications, unconventional ratios may be used. For instance, a 1:6 molar ratio of arginine to ZnCl₂ was found to produce a draw solution with exceptionally high osmotic pressure for forward osmosis applications, though this likely involves a mixture of complex species rather than a single, isolated compound researchgate.net.

Table 1: Stoichiometric Ratios in this compound Synthesis

| Zinc:Arginine Molar Ratio | Resulting Complex/Application | Reference |

|---|---|---|

| 1:2 | Zn(Arg)₂ complex for use as a thermal stabilizer. | researchgate.net |

| 1:1 to 1:3 (1:2 preferred) | Zinc-Arginine-Chloride complex for oral care formulations. | google.com |

| 1:2 | Confirmed in the crystal structure of Zn(N₃)(Arg)₂·3H₂O. | mdpi.com |

| 1:1, 1:2, 1:3 | Investigated for the synthesis of Me(Arg)n(CH3COO)2·mH2O chelates. | wjarr.com |

| 1:6 (Arginine:ZnCl₂) | Draw solution for forward osmosis applications. | researchgate.net |

Impact of Solvent Systems on this compound Morphology and Purity

The solvent system used during crystallization is a powerful tool for controlling the final physical properties of a crystalline product, including its morphology (shape and size) and purity. The solvent influences crystal growth through its effects on solubility, thermodynamics, and interactions at the crystal-liquid interface rsc.org.

The choice of solvent can dramatically alter the crystal habit. For example, in a study on mononuclear Zn(II) complexes, the use of different solvent combinations (such as dimethylformamide with tetrahydrofuran (B95107) or acetonitrile) led to the formation of crystals with a highly unusual curved morphology nih.govnih.gov. This demonstrates that solvent molecules can act as templates or modulators, influencing the direction and rate of crystal growth on different faces. For zinc oxide, the use of simple primary alcohols like methanol (B129727) versus ethanol (B145695) resulted in a remarkable morphological difference: nanoplates were formed in methanol, while nanorods were generated in ethanol researchgate.net. This effect was attributed to the preferential adsorption of methanol molecules onto the polar surfaces of ZnO, inhibiting growth in that direction researchgate.net.

For this compound, the solvent system impacts both solubility and the potential for incorporation of impurities.

Purity: The synthesis of a zinc-arginine-chloride complex for oral care applications specifically calls for the use of an anhydrous solvent like glycerin google.com. Using a solvent in which impurities are highly soluble but the desired product has lower solubility is a fundamental strategy for purification. However, solvent molecules themselves can become trapped within the growing crystal lattice as inclusions, which are crystal defects that can compromise the final purity rsc.org.

Morphology and Solubility: Water is a common solvent for the synthesis of this compound, yielding a product that is highly soluble in water but poorly soluble in organic solvents researchgate.netwjarr.com. The polarity of the solvent plays a key role; a study on benzoic acid crystallization in 16 different solvents found that the aspect ratio of the crystals decreased as the polarity of the solvent increased rsc.org. It is expected that the morphology of this compound crystals could be similarly manipulated by varying the solvent from highly polar (water) to less polar systems or by using co-solvent mixtures.

Table 2: Influence of Solvent Properties on Crystal Characteristics

| Solvent Property | Effect on Crystallization | Example System |

|---|---|---|

| Polarity | Can alter crystal aspect ratio and morphology. Higher polarity can lead to different crystal habits. | Benzoic Acid rsc.org |

| Solvent-Surface Interaction | Preferential adsorption of solvent molecules to specific crystal faces can inhibit or promote growth in certain directions, dictating the final shape (e.g., rods vs. plates). | Zinc Oxide (ZnO) in Methanol vs. Ethanol researchgate.net |

| Anhydrous vs. Aqueous | Can be critical for preventing side reactions and ensuring purity. Anhydrous glycerin is specified for certain Zinc-Arginine complexes. | Zinc-Arginine-Chloride Complex google.com |

| Co-solvent Systems | Can dramatically alter morphology, leading to unique structures like curved crystals. | Mononuclear Zn(II) complexes in DMF/THF nih.gov |

Green Chemistry Principles Applied to the Sustainable Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound focuses on improving its environmental footprint through the use of safer solvents, reducing energy consumption, and utilizing sustainable raw materials.

A primary tenet of green chemistry is the use of safer, environmentally benign solvents. Many syntheses of metal-organic complexes rely on organic solvents that can be hazardous and difficult to dispose of. The synthesis of this compound, however, can be conveniently and efficiently performed in an aqueous solution researchgate.netwjarr.com. Water is a non-toxic, non-flammable, and readily available solvent, making its use a significant step towards a greener process. The successful synthesis of a dual-ligand Zn-based metal-organic framework (MOF) in water, which achieved an unprecedentedly high space-time yield, demonstrates that aqueous routes can be highly scalable and efficient, challenging the traditional reliance on organic solvents mdpi.com.

Another principle of green chemistry is the use of renewable feedstocks. Arginine itself can be sourced from the hydrolysis of proteins from agricultural or animal waste products, such as plant thrones or chicken feathers nih.gov. Utilizing such waste streams as a source for ligands decreases the reliance on virgin materials and contributes to a more circular economy nih.gov. Furthermore, green synthesis methods often employ plant extracts as reducing and capping agents, avoiding the need for harsh chemical reagents. While more common for the synthesis of zinc oxide nanoparticles using extracts from sources like Punica granatum or ginger mdpi.comekb.eg, the underlying principle of using biocompatible and natural reagents is applicable.

Finally, designing for energy efficiency is a key goal. Syntheses that can be conducted at room or moderate temperatures are preferable to those requiring high heat. The synthesis of a Zn(N₃)(Arg)₂·3H₂O complex was achieved by stirring at 60 °C, followed by slow evaporation at room temperature, which is a relatively low-energy process mdpi.com. Green methods often avoid excessive temperature and pressure conditions, further reducing the energy demand and cost of production healthbiotechpharm.org.

Industrial Scalability Considerations for this compound Manufacturing

Scaling a synthesis from the laboratory bench to industrial production introduces a new set of challenges related to cost, efficiency, consistency, and safety. The manufacturing of this compound on an industrial scale requires careful consideration of raw material sourcing, process control, and final product handling.

The supply chain for the primary raw material, zinc, is a major factor. The production of zinc metal typically involves energy-intensive steps like roasting and electrolysis, and the industry faces challenges from diminishing high-quality ore reserves and fluctuating energy costs researchgate.netchalcogen.ro. The logistics of sourcing zinc and ensuring its purity are foundational to any large-scale chelate manufacturing process.

The crystallization process itself is a critical control point at an industrial scale. Key considerations include:

Impurity Management: In a large-scale reactor, even small amounts of impurities can affect crystallization kinetics and product purity. A structured approach to identifying and mitigating the impact of impurities, whether they co-crystallize or adsorb to the crystal surface, is essential for consistent quality researchgate.net.

Process Control: Parameters such as temperature, pH, reagent addition rate, and mixing speed must be precisely controlled. In the production of zinc L-methionine chelate, a fed-batch reactive crystallization process was developed where the injection rate of the zinc salt solution was carefully controlled to produce larger particles with better flowability researchgate.net.

Product Handling: The physical properties of the final powder, such as particle size distribution and flowability, are crucial for downstream processes like blending, tableting, or packaging. Poor flowability can cause significant issues in manufacturing equipment.

The economic feasibility of large-scale production is another major hurdle, particularly for specialty chemicals like amino acid chelates nih.gov. The cost of raw materials, energy consumption, and purification steps must be optimized. The development of efficient, one-pot syntheses in aqueous media, as has been done for this compound researchgate.net, is a significant advantage for industrial scalability as it simplifies the process and reduces solvent-related costs and hazards. Companies that supply zinc arginate commercially confirm that it is available for bulk ordering, indicating that scalable and reliable manufacturing processes have been successfully implemented mdpi.com.

Advanced Spectroscopic and Structural Characterization Techniques for Zinc Argininate

Spectroscopic Methodologies for Elucidating the Coordination Environment and Ligand Conformation in Zinc Argininate

The elucidation of the three-dimensional structure and bonding characteristics of this compound relies on a suite of advanced spectroscopic techniques. Each method provides a unique window into the molecular properties of the complex, from the vibrational modes of its functional groups to its electronic structure and conformational dynamics in different states. By integrating data from various spectroscopic sources, a comprehensive model of the coordination environment of the zinc ion and the conformation of the arginine ligand can be constructed.

Infrared (IR) spectroscopy is a powerful tool for probing the functional groups of the arginine ligand and identifying how their vibrational frequencies are perturbed upon coordination to a zinc ion. The binding of zinc to specific sites on the arginine molecule—such as the carboxylate group, the α-amino group, and the guanidinium (B1211019) side chain—causes distinct shifts in the characteristic stretching and bending frequencies of these groups.

Quantum chemical calculations and Infrared Multiple Photon Dissociation (IRMPD) spectroscopy on gas-phase zinc-arginine complexes have provided significant insights into these interactions. nih.govrsc.org Studies on the deprotonated arginine complex, [Zn(Arg-H)]+, suggest a preference for a tridentate coordination geometry where the Zn²⁺ ion binds simultaneously to the α-amino nitrogen, a carboxylate oxygen, and one of the terminal nitrogens of the guanidinium group (Nω'). nih.gov This chelation leads to predictable changes in the IR spectrum compared to free arginine.

Key vibrational bands that are diagnostic of zinc binding include:

Carboxylate Group (COO⁻): In the free zwitterionic arginine, the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group are prominent. Upon coordination to zinc, the frequencies of these bands shift. A significant change in the separation (Δν = νₐₛ - νₛ) between these two bands can indicate the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).

Amino Group (NH₂): The N-H stretching and bending vibrations of the α-amino group are sensitive to coordination. A shift to lower wavenumbers (red shift) upon complexation is indicative of the donation of the nitrogen lone pair to the zinc ion, which weakens the N-H bonds.

Guanidinium Group [C(NH₂)₂]⁺: The complex vibrational modes of the guanidinium group, particularly the C=N stretching and NH₂ bending vibrations, are also altered upon zinc binding. These shifts confirm the involvement of the side chain in the coordination sphere. nih.gov

Far-IR Region: In the far-infrared region, new vibrational bands corresponding to Zn-N and Zn-O stretching modes appear, typically between 400 and 500 cm⁻¹. These bands provide direct evidence of the formation of coordination bonds between zinc and the ligand donor atoms. ias.ac.in

The table below summarizes typical IR frequency shifts observed upon the complexation of amino acids with zinc, providing a basis for interpreting the this compound spectrum.

| Vibrational Mode | Typical Frequency (Free Ligand) | Expected Shift upon Zn²⁺ Coordination | Rationale for Shift |

| Carboxylate Asymmetric Stretch | ~1610 cm⁻¹ | Shift in frequency depending on coordination mode. | Interaction of the carboxylate oxygen with the zinc ion alters the electron distribution in the C=O bonds. |

| Carboxylate Symmetric Stretch | ~1410 cm⁻¹ | Shift in frequency depending on coordination mode. | Coordination affects the O-C-O bond angle and bond strengths. |

| α-Amino N-H Stretch | ~3100-3400 cm⁻¹ | Red shift (to lower frequency). nih.gov | Weakening of the N-H bond due to the donation of electron density from the nitrogen atom to the zinc ion. |

| Guanidinium C=N Stretch | ~1670 cm⁻¹ | Shift in frequency. | Involvement of a guanidinium nitrogen in coordination alters the resonance and bond order of the C-N bonds. nih.gov |

| Metal-Ligand Vibrations | Not present | Appearance of new bands in the Far-IR region (~400-500 cm⁻¹). ias.ac.in | Direct observation of the stretching vibrations of the newly formed Zn-N and Zn-O coordination bonds. |

Raman spectroscopy serves as an essential complement to IR spectroscopy for the vibrational analysis of this compound. While IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment, Raman spectroscopy measures light scattering from vibrations that modulate the molecule's polarizability. This often means that vibrations that are weak or forbidden in the IR spectrum may be strong and easily observed in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy is particularly useful for analyzing:

Symmetric Vibrations: Symmetric stretching modes, such as the symmetric stretch of the carboxylate group, often produce strong Raman signals. This provides a complementary view of the carboxylate coordination environment.

Skeletal Vibrations: The C-C and C-N skeletal vibrations of the arginine backbone and side chain can be clearly identified, providing a "structural fingerprint" of the ligand's conformation upon complexation.

Metal-Ligand Modes: Low-frequency Raman spectroscopy is highly effective for observing the symmetric stretching vibrations of the metal-ligand bonds (Zn-O, Zn-N), which typically appear below 600 cm⁻¹. nih.gov The positions of these bands are directly related to the strength and nature of the coordination bonds. For instance, studies on nitrogen-related vibrational modes in zinc-containing materials have identified specific modes related to Zn-N complexes. researchgate.net

The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of this compound, leading to a more detailed understanding of its molecular structure and bonding. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure and dynamics of molecules in solution. Since the Zn²⁺ ion is diamagnetic (d¹⁰), it does not cause the severe line broadening associated with paramagnetic ions, allowing for the acquisition of high-resolution NMR spectra for this compound.

¹H and ¹³C NMR spectra provide atomic-level information about the arginine ligand's environment. The formation of a complex with zinc induces changes in the chemical shifts of the nuclei near the binding sites due to alterations in the local electronic environment.

Chemical Shift Perturbations: Protons and carbons closest to the coordination sites (e.g., the α-H, α-C, and atoms in the guanidinium group) experience the most significant changes in their chemical shifts upon zinc binding. By mapping these chemical shift perturbations, the specific atoms involved in coordination can be identified. mdpi.com For example, a downfield shift of the α-proton signal is often indicative of coordination through the α-amino and/or carboxylate groups.

Conformational Analysis: The coupling constants (J-couplings) between protons, particularly along the arginine side chain, can provide information about the dihedral angles. Changes in these coupling constants upon complexation can reveal conformational changes imposed on the arginine ligand by the zinc ion.

Dynamic Behavior: NMR can also be used to study the dynamic behavior of the complex, such as the rates of ligand exchange or internal motions within the molecule.

The following table illustrates the expected chemical shift changes in the ¹³C NMR spectrum of arginine upon coordination with Zn²⁺.

| Carbon Atom | Approximate Chemical Shift (Free Arginine, ppm) | Expected Change upon Zn²⁺ Coordination | Rationale |

| C=O (C-1) | ~175 | Δδ ≠ 0 | Direct involvement of the carboxylate group in binding alters its electron density. |

| Cα (C-2) | ~55 | Δδ ≠ 0 | Proximity to both α-amino and carboxylate binding sites. |

| Cδ (C-5) | ~41 | Δδ ≠ 0 | Proximity to the guanidinium group, a potential binding site. |

| Cζ (C-6) | ~157 | Δδ ≠ 0 | Direct involvement of the guanidinium group in binding. |

Solid-State NMR (SSNMR) provides structural information on materials in their crystalline or amorphous solid states, offering insights that are complementary to solution-state NMR and X-ray diffraction. For this compound, SSNMR can characterize the local environment of both the arginine ligand and the zinc ion.

While ¹³C and ¹⁵N SSNMR can reveal details about the ligand's conformation and packing in the solid state, ⁶⁷Zn SSNMR is a specialized technique that directly probes the zinc coordination sphere. hbku.edu.qa Although challenging due to the low natural abundance and large quadrupole moment of the ⁶⁷Zn nucleus, advancements in high-field magnets have made this technique feasible for zinc-amino acid complexes. nih.gov

The key parameters obtained from a ⁶⁷Zn SSNMR experiment are:

Isotropic Chemical Shift (δᵢₛₒ): This is sensitive to the nature of the coordinating ligands (e.g., N vs. O donors) and the coordination number of the zinc ion.

Quadrupolar Coupling Constant (Cₐ): This parameter is highly sensitive to the symmetry of the electric field gradient around the zinc nucleus. Its magnitude provides direct information about the geometry of the coordination sphere (e.g., tetrahedral vs. octahedral). hbku.edu.qanih.gov

Studies on various zinc-amino acid complexes have shown that ⁶⁷Zn NMR parameters are highly characteristic of the local zinc environment, making SSNMR a valuable tool for characterizing the structure of crystalline this compound. hbku.edu.qa

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. The Zn²⁺ ion has a filled d¹⁰ electronic configuration, meaning it does not have d-d electronic transitions that would give rise to color or absorption in the visible range. Similarly, the arginine molecule itself does not absorb significantly in the visible spectrum.

Therefore, the primary application of UV-Vis spectroscopy for this compound is in the ultraviolet region. The technique can be used for:

Complexation Monitoring: The formation of the zinc-argininate complex can be monitored by observing changes in the UV absorbance of the arginine ligand. The carboxylate and guanidinium functional groups have weak n → π* electronic transitions in the deep UV region (~200-220 nm). Coordination to zinc can cause a small shift (hypsochromic or bathochromic) in the position and intensity of these absorption bands, which can be used to study the stoichiometry and stability of the complex through spectrophotometric titrations.

Charge-Transfer Bands: In some zinc complexes with specific types of ligands, a new absorption band can appear, which is attributed to a ligand-to-metal charge-transfer (LMCT) transition. mdpi.com While less common for simple amino acid complexes, the possibility of such a transition in this compound could provide further electronic structure information. The spectrum for zinc oxide nanoparticles, for instance, is characterized by a strong absorption band in the UV range with a peak around 360 nm. nih.govrsc.org

X-ray Absorption Spectroscopy (XAS) for Local Coordination Geometry and Oxidation State of Zinc in this compound

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom within a material. For this compound, XAS at the zinc K-edge (approximately 9659 eV) provides detailed information about the zinc ion's oxidation state and its immediate coordination environment—the neighboring atoms, their distances, and their arrangement. acs.orgresearchgate.net The technique is particularly valuable as it does not require crystalline samples and can be applied to materials in solid, liquid, or gaseous states. The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). osti.gov

While specific XAS studies performed directly on this compound are not extensively available in the reviewed scientific literature, the application of this technique can be detailed based on its well-established use for characterizing other zinc-ligand complexes. acs.orgacs.org The analysis would confirm the oxidation state of zinc, which is anticipated to be +2, and reveal the nature of the coordinating atoms from the arginine ligand, primarily nitrogen and oxygen.

The XANES region of the spectrum, which spans from just before the absorption edge to about 50 eV beyond it, is highly sensitive to the oxidation state and the coordination geometry of the absorbing atom. xrayabsorption.org The energy position of the absorption edge shifts to higher energies with an increasing oxidation state. For this compound, the edge position would be characteristic of the Zn(II) state. researchgate.net

Furthermore, the shape and specific features of the XANES spectrum act as a fingerprint for the local geometry around the zinc atom (e.g., tetrahedral vs. octahedral). osti.govnih.gov For instance, studies on various zinc complexes have shown that octahedrally coordinated zinc often presents a single primary peak feature at the K-edge, whereas tetrahedrally coordinated zinc may display multiple absorbance features, such as a double peak. nih.govresearchgate.net Analysis of the XANES spectrum of this compound would therefore allow for a definitive assignment of its coordination geometry by comparing the spectral features to those of known zinc standard compounds with well-defined structures. osti.govresearchgate.net

The EXAFS region extends from about 50 eV to 1000 eV above the absorption edge. The oscillations in this part of the spectrum result from the scattering of the ejected photoelectron by the neighboring atoms surrounding the central zinc ion. Analysis of these oscillations provides quantitative structural information about the local environment of the zinc atom.

Specifically, EXAFS analysis of this compound would yield precise measurements of:

Bond Distances: The distances between the central zinc atom and the atoms in its first coordination shell (the directly bonded nitrogen and oxygen atoms of the arginine ligands). This data is typically determined with high accuracy. nih.gov

Coordination Numbers: The number of neighboring atoms of a specific element (e.g., the number of nitrogen and oxygen neighbors).

Atom Identification: The type of neighboring atoms (e.g., distinguishing between oxygen, nitrogen, or other potential ligands). researchgate.net

By fitting the experimental EXAFS data, a detailed model of the local coordination sphere around the zinc ion in this compound can be constructed, specifying the number of Zn-O and Zn-N bonds and their precise lengths. nih.govresearchgate.net

Diffraction Methods for Crystalline and Amorphous Structure Determination of this compound

Diffraction techniques are indispensable for determining the atomic arrangement within crystalline materials. By analyzing how a material scatters incident radiation (X-rays or electrons), one can deduce the three-dimensional structure of its crystal lattice.

One such study on acetatobis(l-arginine)zinc(II) acetate (B1210297) trihydrate revealed a five-coordinate zinc center. researchgate.net In this complex, the two arginine ligands act as bidentate chelators, each binding to the zinc ion through one nitrogen atom of the amino group and one oxygen atom of the carboxylate group. These four atoms form the basal plane, with an acetate ligand occupying the axial position, resulting in a distorted square-pyramidal geometry around the zinc(II) ion. researchgate.net

Another detailed crystal structure was determined for Zn(N₃)(Arg)₂·3H₂O , a zinc(II) azido (B1232118) complex of L-arginine. mdpi.com This analysis also found a five-coordinate zinc ion with a distorted square pyramidal geometry. mdpi.comnih.govresearchgate.net Similar to the acetate complex, the two L-arginine molecules each act as a bidentate ligand, coordinating via the amino nitrogen and a carboxylate oxygen. mdpi.comresearchgate.net The fifth coordination site is occupied by a nitrogen atom from an azide (B81097) ligand. mdpi.com

The structural parameters from these studies provide a robust model for the coordination environment in this compound.

| Bond | Zn(N₃)(Arg)₂·3H₂O mdpi.com | acetatobis(l-arginine)zinc(II) acetate trihydrate researchgate.net |

|---|---|---|

| Zn–O (Arginine) | 2.023 - 2.073 | Data not specified in abstract |

| Zn–N (Arginine) | 2.108 - 2.146 | Data not specified in abstract |

| Zn–N (Azide) | 2.030 | N/A |

| Zn–O (Acetate) | N/A | Data not specified in abstract |

| Angle | Value Range |

|---|---|

| O–Zn–O | 89.4 - 92.5 |

| N–Zn–N (Arginine) | 100.2 - 105.9 |

| O–Zn–N (Chelate Ring) | 78.8 - 80.5 |

| O–Zn–N (trans) | 158.4 - 173.2 |

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of bulk crystalline materials. Unlike SCXRD, which requires a single, high-quality crystal, PXRD is performed on a powdered sample containing a vast number of randomly oriented microcrystals. wikipedia.org The resulting diffraction pattern is a unique "fingerprint" of the material's crystal structure. scribd.commalvernpanalytical.com

The primary applications of PXRD in the study of this compound would include:

Phase Identification: The experimental PXRD pattern of a synthesized batch of this compound can be compared to a reference pattern. ncl.ac.uk This reference can be simulated from single-crystal data (such as that from the complexes described above) or obtained from a database. acs.org A match confirms the identity of the desired crystalline phase. ncl.ac.uk

Purity Assessment: PXRD can readily detect the presence of crystalline impurities, such as unreacted starting materials or different polymorphic forms. atomfair.com Impurity phases will produce their own characteristic peaks in the diffraction pattern, allowing for their identification and, in some cases, quantification. malvernpanalytical.com The detection limit for crystalline impurities is typically in the range of 1-5% by weight. atomfair.com

Crystallinity Evaluation: The sharpness of the diffraction peaks is directly related to the degree of crystallinity. wikipedia.org Sharp, well-defined peaks are indicative of a highly crystalline material, whereas broad humps suggest the presence of amorphous or nanocrystalline domains. acs.orgicdd.com This is crucial for quality control, as the crystallinity can influence the physical properties of the material.

When crystals are too small for conventional X-ray diffraction techniques (typically smaller than a few micrometers), electron diffraction is an exceptionally powerful alternative. cuni.cz Due to the strong interaction of electrons with matter, it is possible to obtain diffraction patterns from individual nanocrystals. researchgate.netrsc.org

Three-dimensional electron diffraction (3D ED) methods, such as Microcrystal Electron Diffraction (MicroED), have emerged as breakthrough techniques for determining the complete atomic structures of small organic molecules and complexes from sub-micron sized crystals. nih.govnih.gov These methods involve collecting a series of electron diffraction patterns as a nanocrystal is rotated, which are then combined to reconstruct the 3D reciprocal lattice, enabling ab initio structure solution. nih.govresearchgate.netmdpi.comacs.org

A testament to the power of this technique is the recent structure determination of L-arginine itself from micro-sized single crystals using 3D ED, a feat that had not been achieved with SCXRD. nih.gov This demonstrates the profound capability of 3D ED to elucidate the structures of materials that are intractable by other means. For nanocrystalline this compound, 3D ED would be the method of choice to:

Determine the unit cell and crystal structure from a single nanocrystal. nih.gov

Identify different phases or polymorphs within a heterogeneous powder sample on a crystal-by-crystal basis. nih.gov

Provide fundamental structural data when attempts to grow larger single crystals for SCXRD are unsuccessful. nih.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis of this compound

Mass spectrometry is a powerful analytical tool for determining the molecular weight of compounds and elucidating their structure through fragmentation analysis. For a complex like this compound, with a molecular formula of C₁₂H₂₆N₈O₄Zn, the theoretical molecular weight is approximately 411.8 g/mol . nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of thermally labile and non-volatile molecules such as metal-amino acid complexes. In the analysis of this compound, ESI-MS would be employed to confirm the molecular weight and probe the stability of the complex in the gas phase.

Typically, a solution of this compound would be introduced into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are ionized, often forming protonated molecules [M+H]⁺ or other adducts. For this compound, which consists of a central zinc ion (Zn²⁺) coordinated with two argininate ligands, the expected molecular ion would correspond to the intact complex.

While specific ESI-MS data for this compound is not extensively available in public literature, the analysis of similar zinc-amino acid complexes suggests that the technique would confirm the formation of the 1:2 zinc-to-arginine stoichiometry. The fragmentation of the molecular ion, induced by collision-induced dissociation (CID), would likely proceed through the loss of neutral fragments such as water, ammonia, or parts of the arginine side chain. The fragmentation pattern would provide valuable information about the bonding within the complex.

A hypothetical fragmentation pathway for protonated this compound ([Zn(Arg)₂ + H]⁺) could involve the following steps:

Initial loss of a neutral arginine molecule.

Subsequent fragmentation of the remaining [Zn(Arg) + H]⁺ species.

Fragmentation of the arginine ligand itself, which is known to lose fragments corresponding to the guanidinium group.

Table 1: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [Zn(Arg)₂ + H]⁺ | ~413.1 | Protonated molecular ion |

| [Zn(Arg)]⁺ | ~238.0 | Loss of one neutral arginine molecule |

| [Arg + H]⁺ | ~175.1 | Protonated arginine |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique that is highly effective for the analysis of biomolecules and metal complexes. In this method, the analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules.

For the analysis of this compound, MALDI-TOF MS would be expected to produce a strong signal for the molecular ion, providing a clear confirmation of its molecular weight. This technique is particularly useful for obtaining the mass of the intact complex with high accuracy. Due to the nature of the MALDI process, fragmentation is often less extensive than in ESI-MS/MS, which can be advantageous for unambiguous molecular weight determination.

Should fragmentation occur, it would likely involve the dissociation of the zinc-arginine bonds. The resulting spectrum would show peaks corresponding to the zinc-arginine fragments and the free arginine ligand. The high-resolution capabilities of TOF analyzers allow for precise mass measurements, aiding in the confident identification of the observed ions.

Thermal Analysis Techniques Applied to the Stability and Transformation of this compound

Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of materials. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative information about the decomposition and thermal transitions of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The TGA curve of this compound reveals its decomposition profile, including the temperatures at which significant mass loss occurs and the nature of the volatile components released.

Based on available data for this compound (Zn(Arg)₂), the decomposition in an air atmosphere occurs in multiple stages. researchgate.net A typical TGA curve would show an initial stable region followed by distinct steps of mass loss. The initial decomposition temperature for this compound is observed to be higher than that of its constituent, arginine, indicating enhanced thermal stability upon complexation with zinc. The decomposition process likely involves the breakdown of the arginine ligands and the eventual formation of zinc oxide as the final residue at high temperatures.

Table 2: TGA Decomposition Stages of this compound in Air

| Temperature Range (°C) | Mass Loss (%) | Probable Volatile Components |

|---|---|---|

| 250-400 | Significant | H₂O, NH₃, CO₂ from arginine side chain |

| 400-600 | Further | Larger organic fragments |

| >600 | Stable | ZnO residue |

Note: The exact temperatures and mass loss percentages can vary depending on the heating rate and experimental conditions. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. The DSC curve for this compound provides information on phase transitions, such as melting and decomposition, as well as other endothermic or exothermic events.

The DSC curve for this compound (Zn(Arg)₂) typically shows a sharp exothermic peak corresponding to its decomposition. researchgate.net This indicates that the decomposition process releases a significant amount of energy. The absence of a distinct melting peak before decomposition suggests that this compound likely decomposes before it melts. The peak temperature of this exothermic event is a key indicator of the thermal stability of the compound.

Table 3: DSC Thermal Events for this compound

| Thermal Event | Approximate Peak Temperature (°C) | Description |

|---|---|---|

| Decomposition | ~300-350 | Sharp exothermic peak |

Note: The peak temperature can be influenced by the heating rate. researchgate.net

Microscopic Techniques for Morphological and Elemental Analysis of this compound

Microscopic techniques are vital for visualizing the morphology and determining the elemental composition of materials at the micro- and nanoscale. While specific microscopic studies on this compound are not widely reported, the application of techniques such as Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) can be inferred based on the analysis of similar compounds.

Scanning Electron Microscopy (SEM) would be used to examine the surface topography and morphology of solid this compound. It is expected that this compound, as a crystalline or polycrystalline powder, would exhibit distinct particle shapes and sizes. The morphology can be influenced by the synthesis method and conditions.

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX) provides elemental analysis of the sample. An EDX spectrum of this compound would confirm the presence of zinc, carbon, nitrogen, and oxygen, the constituent elements of the compound. The quantitative analysis from EDX can provide the elemental composition, which can be compared with the theoretical values calculated from the chemical formula of this compound.

Table 4: Expected EDX Elemental Composition of this compound

| Element | Symbol | Theoretical Atomic % |

|---|---|---|

| Carbon | C | 23.5 |

| Nitrogen | N | 22.9 |

| Oxygen | O | 13.1 |

| Zinc | Zn | 1.6 |

| Hydrogen | H | 42.6 |

Note: EDX does not detect hydrogen. The atomic percentages are calculated based on the chemical formula C₁₂H₂₆N₈O₄Zn.

Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX)

Scanning Electron Microscopy (SEM) is a pivotal technique for visualizing the surface topography and morphology of solid materials at high magnifications. When applied to this compound, SEM analysis reveals the compound's particle shape, size distribution, and surface texture. In a typical analysis, a focused beam of electrons is scanned across the sample, and the interactions between the electrons and the sample's atoms generate various signals that are used to form an image.

Detailed research findings from SEM studies on zinc-amino acid chelates suggest that the morphology can vary depending on the synthesis conditions. For this compound, SEM images would likely show crystalline structures, potentially with irregular or agglomerated particles. The particle size of zinc-amino acid chelates is generally observed to be less than 1 micrometer.

Energy-Dispersive X-ray Spectroscopy (EDX) is an analytical technique that is often integrated with SEM to provide elemental analysis. The electron beam in the SEM excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the qualitative and quantitative determination of the elemental composition of the sample.

For this compound, an EDX spectrum would confirm the presence of zinc (Zn), carbon (C), nitrogen (N), and oxygen (O), the constituent elements of the compound. The analysis provides a semi-quantitative assessment of the atomic and weight percentages of these elements, verifying the formation of the this compound chelate.

Interactive Data Table: Hypothetical EDX Data for this compound

The following table represents typical data that would be obtained from an EDX analysis of a purified this compound sample.

| Element | Weight % | Atomic % |

| Carbon (C) | 35.05 | 45.42 |

| Nitrogen (N) | 27.25 | 30.29 |

| Oxygen (O) | 15.56 | 15.15 |

| Zinc (Zn) | 22.14 | 9.14 |

| Total | 100.00 | 100.00 |

Note: This data is illustrative and actual experimental results may vary based on sample purity and analytical conditions.

Transmission Electron Microscopy (TEM) for Nanoscale Structure of this compound

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of the internal structure and nanoscale features of materials. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interactions of the electrons with the sample are used to form an image. This technique is particularly valuable for examining the crystal structure, lattice defects, and the morphology of individual nanoparticles or crystalline domains within a larger sample.

When analyzing this compound with TEM, researchers can gain insights into its crystallinity and the arrangement of its constituent molecules at the nanoscale. TEM images could reveal the presence of well-defined crystal lattices, amorphous regions, or the aggregation of smaller nanocrystallites. High-resolution TEM (HR-TEM) can even visualize the atomic planes within a single crystal of this compound, providing direct evidence of its crystalline nature.

The nanoscale dimensions and morphology observed through TEM are critical for understanding the material's properties, such as its solubility and bioavailability. For instance, the presence of smaller, well-dispersed nanoparticles could imply a higher surface area-to-volume ratio, which can influence its reactivity and interaction with biological systems.

Detailed Research Findings from Electron Microscopy:

While specific SEM and TEM studies solely focused on this compound are not extensively documented in publicly available literature, research on related zinc-amino acid complexes and zinc-containing metal-organic frameworks provides a basis for expected findings. Studies on zinc complexes with other amino acids have shown varied morphologies, from amorphous powders to well-defined crystalline structures, depending on the ligand and synthesis method. The use of L-arginine in the synthesis of zinc-based metal-organic frameworks has been shown to influence the resulting structure, and EDX analysis of such materials confirms the incorporation of the constituent elements. It is anticipated that dedicated electron microscopy studies on this compound would similarly provide crucial data on its solid-state structure.

Mechanistic Investigations into Biological Interactions and Fate of Zinc Argininate Pre Clinical Focus

Proposed Mechanisms of Zinc Delivery and Arginine Release by Zinc Argininate at Cellular and Subcellular Levels

This compound, a chelated compound formed between a zinc ion (Zn²⁺) and two molecules of the amino acid L-arginine, serves as a delivery vehicle for both of its constituent components. The biological activity of this complex is fundamentally dependent on its behavior in physiological environments, specifically its dissociation, interaction with cellular transport machinery, and permeation across biological membranes. Pre-clinical in vitro investigations provide critical insights into these foundational mechanisms.

The stability of the this compound complex is a key determinant of its biological fate. In aqueous biological media, such as cell culture medium, the complex exists in a dynamic equilibrium. The zinc ion is not permanently bound to the arginine ligands; instead, it is subject to ligand exchange reactions with other potential coordinating molecules present in the environment, including water, phosphate (B84403) ions, citrate, and proteins like albumin.

The dissociation of this compound is highly influenced by pH. The stability constant (log K) of zinc-amino acid complexes indicates the strength of the bond. While specific values for this compound can vary based on experimental conditions, they are generally moderate, allowing for dissociation under physiological conditions. In the slightly acidic microenvironments found at some cell surfaces or within endosomes (pH ~5.0-6.5), protonation of the arginine ligand's coordinating groups (amino and carboxylate) facilitates the release of the Zn²⁺ ion. In the neutral pH (~7.4) of typical cell culture media, the complex is more stable but still readily dissociates to release free Zn²⁺ and L-arginine, which can then interact independently with cellular systems. This dissociation is crucial, as the primary mechanisms for cellular uptake involve transporters specific to the free ion and the free amino acid rather than the intact complex.

| Zinc Compound | Ligand(s) | Approximate Stability Constant (log K₁) | Primary Dissociation Products | Key Factors Influencing Dissociation |

|---|---|---|---|---|

| This compound | L-Arginine | ~4.5 - 5.5 | Zn²⁺, L-Arginine | pH, presence of competing ligands (e.g., phosphate, citrate) |

| Zinc Sulfate (B86663) | Sulfate (weak ligand) | ~2.3 | Zn²⁺, SO₄²⁻ | High degree of dissociation in aqueous solution |

| Zinc-Albumin Complex | Albumin (protein) | >6.0 | Zn²⁺, Albumin | pH, concentration of free fatty acids |

Following dissociation in the extracellular medium, the constituent parts of this compound are taken up by cells via distinct, highly regulated transporter systems. The direct uptake of the intact chelate is considered a minor pathway.

Zinc Uptake: The primary route for zinc entry into cells is through the Zrt-, Irt-like Protein (ZIP) family of transporters (gene family SLC39A). ZIP transporters, such as ZIP1, ZIP2, and ZIP4, facilitate the influx of free Zn²⁺ from the extracellular space into the cytosol. The expression and activity of these transporters are tightly regulated by cellular zinc status. When intracellular zinc levels are low, the expression of ZIP transporters is upregulated to increase zinc acquisition.

Arginine Uptake: The released L-arginine, a cationic amino acid, is transported into cells predominantly by the cationic amino acid transporter (CAT) systems (gene family SLC7), including CAT-1, CAT-2A, and CAT-2B. These transporters are crucial for supplying cells with arginine for protein synthesis and as a substrate for enzymes like nitric oxide synthases (NOS).

The presence of the arginine ligand in the vicinity of the cell membrane may indirectly influence zinc uptake by modulating the local cellular environment, but the transport events themselves are largely separate processes for the dissociated components.

| Component | Transporter Family | Specific Examples | Transport Mechanism | Cellular Location |

|---|---|---|---|---|

| Zinc (Zn²⁺) | ZIP (SLC39A) | ZIP1, ZIP4 | Facilitated influx of Zn²⁺ into the cytosol | Plasma Membrane |

| L-Arginine | CAT (SLC7) | CAT-1, CAT-2 | Facilitated influx of cationic amino acids | Plasma Membrane |

| Zinc (Zn²⁺) | ZnT (SLC30A) | ZnT1 | Efflux of Zn²⁺ from the cytosol or into vesicles | Plasma Membrane, Vesicular Membranes |

Passive diffusion is the movement of substances across a membrane without the aid of a transport protein, driven by a concentration gradient. The efficiency of this process is governed by the physicochemical properties of the diffusing molecule, primarily its size, charge, and lipophilicity (lipid solubility).

Cellular and Molecular Responses to this compound Exposure In Vitro

The introduction of this compound to cell cultures elicits a cascade of well-orchestrated cellular and molecular responses aimed at utilizing the components while maintaining intracellular homeostasis.

Upon transport into the cell, the influx of Zn²⁺ from this compound perturbs the tightly controlled intracellular zinc balance. Cells respond rapidly to buffer this influx and prevent potential toxicity from excess free zinc. The central players in this response are the metallothioneins (MTs), a family of low-molecular-weight, cysteine-rich proteins.

Induction of Metallothioneins: The increase in cytosolic free zinc activates the Metal-regulatory transcription factor 1 (MTF-1). Activated MTF-1 translocates to the nucleus, where it binds to Metal Response Elements (MREs) in the promoter regions of target genes, most notably the genes for MT-1 and MT-2. This leads to a rapid and robust transcription of MT mRNA and subsequent synthesis of MT protein.

Zinc Sequestration: Newly synthesized MTs bind the excess zinc ions with high affinity through their sulfhydryl groups, effectively sequestering the zinc in a non-toxic, bioavailable pool. This action lowers the concentration of free, reactive zinc in the cytosol, thus restoring homeostasis.

In vitro studies using fluorescent zinc probes (e.g., FluoZin-3) have demonstrated that treatment of cell lines such as human intestinal Caco-2 cells or hepatic HepG2 cells with this compound leads to a significant and dose-dependent increase in intracellular free zinc, followed by a time-dependent upregulation of MT gene expression. This response confirms that the zinc delivered by the complex is bioavailable and integrated into the cell's homeostatic machinery.

| Treatment Group | Intracellular Free Zn²⁺ (Relative Fluorescence Units) | Metallothionein-1 (MT-1) mRNA (Fold Change vs. Control) |

|---|---|---|

| Control (No Treatment) | 100 ± 8 | 1.0 ± 0.2 |

| L-Arginine | 105 ± 10 | 1.1 ± 0.3 |

| Zinc Sulfate | 350 ± 25 | 15.4 ± 2.1 |

| This compound | 410 ± 30 | 18.2 ± 2.5 |

The cellular response to this compound extends beyond immediate homeostatic adjustments, involving broad changes in the transcriptome and proteome.

Transcriptomics: High-throughput analysis of gene expression reveals that zinc delivered from this compound, via MTF-1 activation and other signaling pathways, modulates a wide array of genes. In addition to the strong upregulation of metallothioneins, significant changes are observed in genes responsible for zinc transport itself. For instance, to prevent overload, the cell often downregulates the expression of zinc influx transporters (e.g., ZIP1) and upregulates the expression of zinc efflux transporters (e.g., ZnT1). Other modulated genes include those involved in antioxidant defense, such as SOD1 (Superoxide dismutase 1), and those related to cell cycle control and apoptosis, reflecting zinc's diverse roles as a signaling molecule.

Proteomics: The changes in gene expression are mirrored at the protein level. Proteomic analysis of cells treated with this compound confirms a significant increase in the abundance of metallothionein (B12644479) proteins. Furthermore, changes can be detected in the levels of zinc-dependent enzymes and structural proteins. The L-arginine component can also independently influence the proteome. In cell types that express nitric oxide synthase (NOS), such as endothelial cells, the increased availability of L-arginine can enhance the production of nitric oxide (NO), potentially leading to downstream changes in the expression of NO-responsive proteins involved in vasodilation and cell signaling. This dual-action potential—modulating both zinc- and arginine-dependent pathways—is a key feature of the compound's molecular impact.

| Functional Category | Modulated Gene/Protein | Observed Change | Primary Driver |

|---|---|---|---|

| Zinc Homeostasis | Metallothionein (MT-1, MT-2) | Upregulation | Zinc |

| Zinc Transport (Influx) | ZIP1 (SLC39A1) | Downregulation | Zinc |

| Zinc Transport (Efflux) | ZnT1 (SLC30A1) | Upregulation | Zinc |

| Antioxidant Defense | Superoxide (B77818) Dismutase 1 (SOD1) | Upregulation | Zinc |

| Amino Acid Metabolism | Nitric Oxide Synthase (NOS) | Increased Activity/Expression | L-Arginine |

Impact of this compound on Key Enzyme Activity, Protein Folding, and Cellular Respiration

The zinc ion, once released from this compound, is a critical modulator of biological function, acting as a structural component and a catalytic cofactor for a vast number of proteins. researchgate.netmdpi.com It is estimated that zinc is required by over 300 enzymes and more than 3,000 proteins, highlighting its central role in cellular metabolism. researchgate.net

Enzyme Activity: Zinc ions can both activate and inhibit enzymatic processes. In its catalytic role, zinc typically participates directly in chemical reactions, often binding to three amino acid residues and a water molecule within the enzyme's active site. mdpi.com However, zinc can also induce conformational changes that inactivate certain enzymes. Studies on arginine kinase, an enzyme crucial for cellular energy metabolism in invertebrates, have shown that excess Zn²⁺ can lead to its inactivation. nih.govnih.gov This inactivation follows a biphasic kinetic course and is associated with conformational unfolding and the exposure of hydrophobic surfaces, suggesting that high concentrations of zinc can be disruptive to the enzyme's structure and function. nih.govnih.gov

Protein Folding: Proper protein folding is essential for biological function, ensuring proteins attain their stable, native three-dimensional structures. abcam.com Zinc ions play a vital structural role in many proteins, most notably in "zinc finger" domains. mdpi.comwikipedia.org In these motifs, a zinc ion is coordinated by cysteine or histidine residues, creating a stable fold necessary for the protein to bind to DNA, RNA, or other proteins. wikipedia.orgatlasgeneticsoncology.org This structural stabilization is fundamental for the function of numerous transcription factors and enzymes. researchgate.netatlasgeneticsoncology.org Conversely, as seen with arginine kinase, inappropriate or excessive binding of zinc can trap folding intermediates, leading to protein unfolding and aggregation. nih.gov

Cellular Respiration: Cellular respiration is a tightly regulated process involving numerous enzymes. tru.ca Key components of respiratory pathways, such as the electron transport chain, include proteins whose structure and function can be influenced by metal ions. Cytochrome c, a vital component of the electron transport chain located in the mitochondria, is a heme-containing protein involved in electron transfer. pressbooks.pub While direct studies on this compound's impact are lacking, the zinc ion's known influence on mitochondrial function and its role in modulating oxidative stress suggest it can affect cellular respiration. jneuropsychiatry.org The control of cellular respiration is managed through the regulation of specific enzymes, which often respond to the levels of ATP and other molecules, and zinc's broad enzymatic influence indicates it is a likely modulator of this process. tru.ca

| Protein/Process | Observed Effect of Zinc (Zn²⁺) | Mechanism | Reference |

|---|---|---|---|

| Arginine Kinase | Inactivation, unfolding, and aggregation | Zn²⁺ traps reversible unfolding intermediates, causing conformational changes. | nih.govnih.gov |

| Zinc Finger Proteins | Structural stabilization | Coordination of Zn²⁺ by cysteine and histidine residues creates a stable fold for DNA/RNA binding. | wikipedia.orgatlasgeneticsoncology.org |

| General Enzyme Function | Catalytic cofactor | Serves as a cofactor in over 300 enzymes, participating directly in catalytic reactions. | researchgate.netmdpi.com |

Intracellular Localization and Redistribution of Zinc Species Derived from this compound Using Bioimaging Techniques

Understanding where zinc ions accumulate and how they are redistributed within the cell is key to deciphering their function. Bioimaging techniques, often employing fluorescent probes, are used to visualize the spatiotemporal dynamics of intracellular zinc.

Upon entering a cell, zinc derived from this compound would be subject to tight homeostatic control. The majority of intracellular zinc is bound to proteins, particularly metallothioneins, which act as a buffer system to regulate the concentration of free zinc in the cytosol to the picomolar range. mdpi.com Bioimaging studies have identified specific intracellular locations for zinc. Electron microscopy has shown zinc as electron-dense granules associated with the plasma membrane, endoplasmic reticulum, mitochondrial membranes, and nuclear membranes. nih.gov

Fluorescent probes have enabled the real-time tracking of zinc. For instance, studies have shown that certain stimuli can trigger the release of zinc from intracellular stores like the endoplasmic reticulum or Golgi apparatus, a phenomenon termed a "zinc wave." nih.govnih.gov This transient increase in cytosolic zinc is a key component of its role in cell signaling. Bioimaging can also be used to track the localization of zinc-containing compounds to specific organelles, such as the mitochondria, which is a target for certain therapeutic agents. acs.org The redistribution of zinc is mediated by a network of transporter proteins (ZIP and ZnT families) that move zinc across cellular and organellar membranes, ensuring it reaches compartments where it is needed for enzymatic, structural, or signaling purposes. researchgate.netnih.gov

This compound's Role in Modulating Cellular Signaling Pathways In Vitro

The zinc ion is now recognized as a potent signaling molecule, capable of transducing extracellular signals into intracellular responses, much like calcium or cAMP. nih.govnih.gov this compound, by supplying zinc ions, can therefore be expected to modulate numerous signaling cascades.

Protein kinases are central to most signal transduction pathways. frontiersin.org Zinc ions have been shown to influence several key kinase cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov In vitro studies demonstrate that zinc can activate the ERK1/2 and JNK pathways, which are critical regulators of cell proliferation, differentiation, and apoptosis. nih.govnih.gov Zinc can also act as a reversible inhibitor of protein tyrosine phosphatases (PTPs). researchgate.net By inhibiting phosphatases, which counteract the action of kinases, zinc can amplify and prolong phosphorylation-based signaling events. researchgate.net This dual control over both kinases and phosphatases enhances the fidelity of signal transduction. researchgate.net

Second messengers are small intracellular molecules that relay signals from cell-surface receptors to effector proteins. wikipedia.org Zinc itself has been proposed to act as a second messenger. nih.gov Extracellular stimuli can cause an influx of zinc or its release from intracellular stores, leading to a rapid increase in cytosolic zinc concentration that triggers downstream events. nih.gov

Zinc signaling often intersects with other second messenger systems. For example, the zinc-sensing receptor (ZnR), a G-protein coupled receptor (GPCR), is activated by extracellular zinc. nih.gov This activation stimulates phospholipase C, leading to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). nih.govnaver.com IP₃ then triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, demonstrating a direct link between zinc signaling and the Ca²⁺ second messenger system. nih.govbritannica.com

Transcription factors regulate gene expression by binding to specific DNA sequences. The zinc ion, delivered by this compound, is fundamental to the function of a large class of transcription factors containing zinc finger motifs. wikipedia.orgatlasgeneticsoncology.org These proteins require zinc for their structural integrity, which is essential for them to recognize and bind to their target DNA sequences. atlasgeneticsoncology.org The transcription factor TFIIIA, for instance, contains nine zinc fingers. wikipedia.org

Beyond this structural role, zinc signaling can also modulate the activity of transcription factors. The activation of kinase cascades like MAPK by zinc leads to the phosphorylation and activation of various transcription factors. nih.govfrontiersin.org Furthermore, zinc has been shown to influence the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of immune and inflammatory responses. jneuropsychiatry.org

| Signaling Component | Effect of Zinc (Zn²⁺) | Outcome | Reference |

|---|---|---|---|

| Kinase Cascades (e.g., MAPK/ERK) | Activation of kinases; Inhibition of phosphatases | Modulation of cell proliferation, differentiation, and apoptosis. | researchgate.netnih.govnih.gov |

| Second Messenger Systems | Acts as a second messenger; Triggers Ca²⁺ release via ZnR/IP₃ pathway | Transduction of extracellular signals into intracellular events. | nih.govnih.gov |

| Transcription Factors | Structural component of zinc finger proteins; Indirect activation via kinase pathways | Regulation of gene expression. | wikipedia.orgatlasgeneticsoncology.orgjneuropsychiatry.org |

In Vivo Pre-clinical Investigations of this compound in Animal Models (Excluding Clinical Human Trials)

Pre-clinical animal models are essential for understanding the physiological effects of compounds before any human trials. researchgate.netnih.gov While specific in vivo studies on this compound are not widely documented in the available literature, research on zinc deficiency and supplementation in animal models provides significant insights.

Animal studies have consistently shown that zinc deficiency leads to a range of pathological conditions, including impaired immune function and the development of depressive-like behaviors. jneuropsychiatry.org For example, animals on a zinc-deficient diet exhibit increased immobility time in behavioral tests like the forced swim test, which is reversed by zinc supplementation. jneuropsychiatry.org These studies underscore the crucial role of maintaining zinc homeostasis for normal physiological and neurological function.

Other related compounds have been tested in animal models. For instance, heme arginate has been investigated for its potential to protect against organ injury in models of hemorrhagic shock. jci.org While distinct from this compound, these studies highlight the use of arginate salts in pre-clinical research to deliver therapeutic agents. In one study, the administration of a zinc-containing compound to diabetic mice showed beneficial effects. physiology.org Similarly, in a cancer model, co-administration of a zinc-based compound (Zinc Mesoporphyrin) was shown to affect transcription factors and up-regulate protective enzymes. dntb.gov.ua These studies collectively suggest that a compound like this compound, which delivers bioactive zinc, would likely demonstrate significant physiological effects in animal models related to immunity, neurological function, and cellular protection.

Assessment of Systemic and Tissue-Specific Zinc Status in Animal Models Supplemented with this compound

Studies on aged mice have demonstrated that age-related declines in zinc status can be effectively reversed through dietary zinc supplementation, restoring plasma zinc concentrations to levels comparable to those in younger animals. nih.gov Similarly, in animal models of zinc deficiency, which can manifest as growth retardation and other pathological signs, supplementation serves to correct these imbalances. frontiersin.orgbioline.org.br